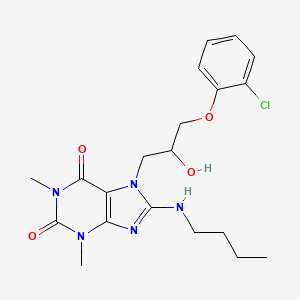

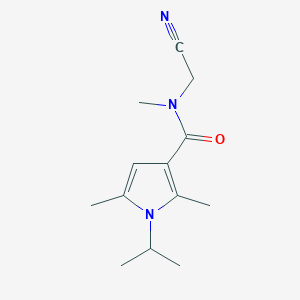

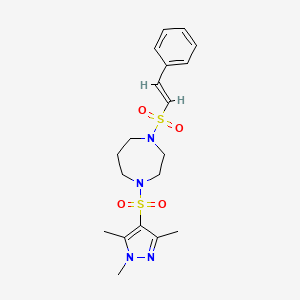

![molecular formula C18H17NO6S2 B2590792 Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899978-05-3](/img/structure/B2590792.png)

Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene ring attached to a sulfamoyl group and a carboxylate group. The sulfamoyl group is further attached to a dimethoxyphenyl group.科学的研究の応用

Synthesis and Chemical Reactions Research into heterocyclic ketenethioacetal derivatives, including compounds related to benzothiophene, underscores the compound's role in facilitating nucleophilic reactions. Studies like Tominaga et al. (1975) delve into the synthesis and reactions of 2-bis(methylthio)methylenebenzothiophen-3(2H)-one, demonstrating the compound's utility in producing replacement products of methylthio groups through nucleophilic reagents Tominaga et al., 1975.

Environmental Degradation and Bioremediation The aerobic microbial cometabolism of benzothiophene and its derivatives illustrates the environmental fate and potential bioremediation strategies for these compounds. Fedorak and Grbìc-Galìc (1991) explored how specific bacterial cultures can transform benzothiophene into benzothiophene-2,3-dione, highlighting the biological processes affecting these substances in environmental contexts Fedorak & Grbìc-Galìc, 1991.

Photochemical Degradation The study of photochemical degradation by Andersson and Bobinger (1996) on crude oil components, including benzothiophenes, sheds light on the degradation pathways and products following an oil spill, offering insights into the environmental impact and degradation mechanisms of similar compounds Andersson & Bobinger, 1996.

Catalytic Oxidative Desulfurization Research into the catalytic oxidative desulfurization (ODS) of diesel fuel on a continuous fixed-bed reactor, as investigated by Chica et al. (2006), provides a framework for understanding how derivatives of benzothiophene can be efficiently desulfurized, pointing to potential industrial applications in fuel processing Chica, Corma, & Domine, 2006.

将来の方向性

The future directions in the research and application of this compound could involve the development of more efficient synthesis methods, such as the catalytic protodeboronation of pinacol boronic esters . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

特性

IUPAC Name |

methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6S2/c1-23-12-8-11(9-13(10-12)24-2)19-27(21,22)17-14-6-4-5-7-15(14)26-16(17)18(20)25-3/h4-10,19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTXVWIIYIVCGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

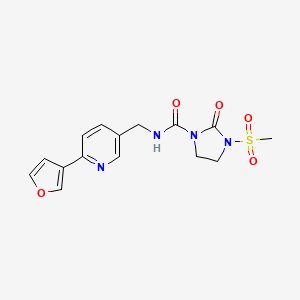

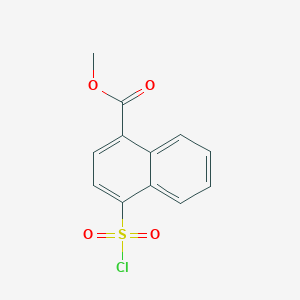

![(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride](/img/structure/B2590715.png)

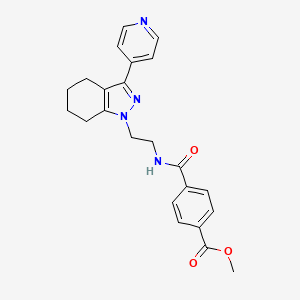

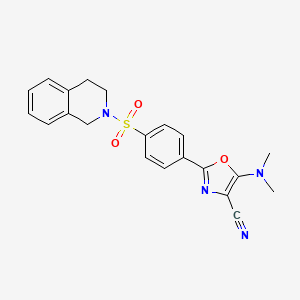

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2590717.png)

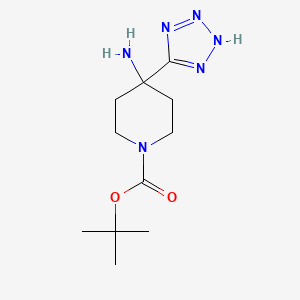

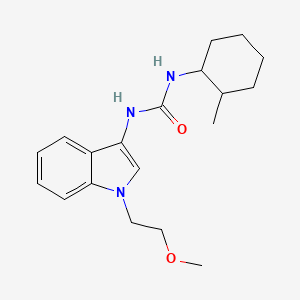

![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2590725.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylpyridine-3-carbohydrazide](/img/structure/B2590730.png)